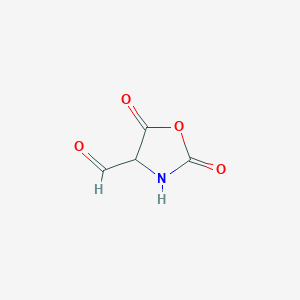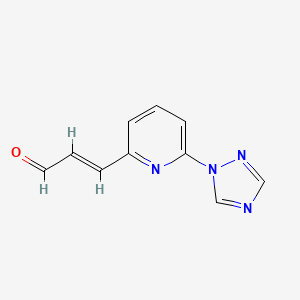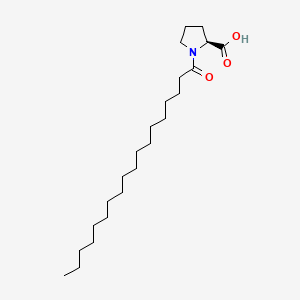![molecular formula C11H9N3O B12886534 4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole](/img/structure/B12886534.png)
4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole is a heterocyclic compound that combines the structural features of benzimidazole and isoxazole. Benzimidazole is known for its wide range of biological activities, while isoxazole is a versatile scaffold in medicinal chemistry. The combination of these two moieties in a single molecule offers potential for diverse biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole can be achieved through various synthetic routes. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-((1H-Benzo[d]imidazol-2-yl)sulfanyl)benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or isoxazole moieties, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: The compound may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole is not well-documented. based on the known activities of benzimidazole and isoxazole derivatives, the compound may interact with various molecular targets, including enzymes and receptors. The specific pathways involved would depend on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-((1H-Benzo[d]imidazol-2-yl)sulfanyl)benzaldehyde: A related compound with a similar benzimidazole moiety.
2-Phenylbenzimidazole: Another benzimidazole derivative with known biological activities.
Isoxazole derivatives: Various isoxazole compounds with diverse chemical and biological properties.
Uniqueness
4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole is unique due to the combination of benzimidazole and isoxazole moieties in a single molecule. This structural feature offers potential for diverse applications and interactions with different molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H9N3O |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C11H9N3O/c1-2-4-10-9(3-1)13-11(14-10)5-8-6-12-15-7-8/h1-4,6-7H,5H2,(H,13,14) |
InChI Key |
HPHZXLNHWZJSKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CON=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one](/img/structure/B12886468.png)




![2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B12886506.png)
![4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B12886515.png)


![4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile](/img/structure/B12886530.png)
![4-(Difluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12886539.png)

